2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
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Description
2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C15H14N2O4S and its molecular weight is 318.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione Compounds with a similar benzothiazole structure have been found to exhibit anti-tubercular activity, suggesting that this compound may also target mycobacterium tuberculosis .
Mode of Action
The exact mode of action of This compound Benzothiazole derivatives have been reported to inhibit the growth of bacteria . This suggests that the compound may interact with its targets, leading to the inhibition of bacterial growth.
Biochemical Pathways
The specific biochemical pathways affected by This compound Benzothiazole derivatives have been associated with various biological activities such as antimicrobial, antifungal, and antitumor effects . This suggests that the compound may affect multiple biochemical pathways leading to these effects.
Result of Action
The molecular and cellular effects of This compound Benzothiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation
Cellular Effects
The cellular effects of 2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione are also not fully known. Thiazole derivatives have been shown to have various effects on cells. For example, they have been found to exhibit antiproliferative activity against certain cell lines . They can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms. For example, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Thiazole derivatives have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Thiazole derivatives have been found to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2,2-dimethyl-5-[[(6-methyl-1,3-benzothiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-8-4-5-10-11(6-8)22-14(17-10)16-7-9-12(18)20-15(2,3)21-13(9)19/h4-7H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRODBHRKEFROIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC(OC3=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.